An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-2-Aminobenzothiazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-2-Aminobenzothiazole
Preamble: The Strategic Importance of the 2-Aminobenzothiazole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in compounds demonstrating significant biological activity. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 2-aminobenzothiazole core is a quintessential example of such a scaffold, forming the foundation for a multitude of therapeutic agents.[1] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2]
The strategic value of the 2-aminobenzothiazole moiety lies in its synthetic tractability and the versatile nature of its 2-amino group. This functional group serves as a critical handle for synthetic modification, enabling the systematic introduction of various pharmacophores to fine-tune biological activity, solubility, and other pharmacokinetic properties.[1] This guide focuses on a specific, yet under-documented, derivative: 5-phenyl-2-aminobenzothiazole .
This document provides a comprehensive examination of the core physicochemical properties of 5-phenyl-2-aminobenzothiazole. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the experimental methodologies used for their determination.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is a regulatory requirement and a cornerstone of successful drug development.[4] These parameters govern a molecule's behavior from formulation to its interaction with biological systems, influencing solubility, stability, absorption, and bioavailability.[4]
The key physicochemical characteristics are summarized below. For clarity, values for the parent compound, 2-aminobenzothiazole, are provided as a baseline for comparison against the phenyl-substituted derivative.
| Property | 5-Phenyl-2-Aminobenzothiazole (Predicted/Inferred) | 2-Aminobenzothiazole (Parent Compound) | Scientific Rationale & Importance |
| Molecular Formula | C₁₃H₁₀N₂S | C₇H₆N₂S | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 226.30 g/mol | 150.20 g/mol | Crucial for all stoichiometric calculations in synthesis, formulation, and analytical procedures. |
| Melting Point (°C) | Not available | 126 - 129 | A key indicator of purity and solid-state stability. The introduction of the bulky, planar phenyl group is expected to significantly increase the melting point due to enhanced crystal lattice packing and intermolecular forces. |
| Boiling Point (°C) | Not available | Not available | Not typically determined for solid compounds of this nature as they often decompose at high temperatures. |
| Solubility | Predicted to be poorly soluble in water | Very slightly soluble in water; freely soluble in alcohol, chloroform, diethyl ether. | Aqueous solubility is a critical determinant of bioavailability for orally administered drugs. The hydrophobic phenyl group is expected to decrease aqueous solubility compared to the parent compound. |
| pKa | Not available | 4.48[5] | The pKa of the 2-amino group dictates the ionization state at physiological pH, which profoundly affects solubility, membrane permeability, and receptor binding. |
| LogP (Octanol-Water) | ~3.5 - 4.0 (Predicted) | 1.89 (Predicted) | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP suggests greater membrane permeability but potentially lower aqueous solubility.[6] |
| CAS Number | Not assigned | 136-95-8 | A unique identifier essential for accurate database searching and regulatory documentation. |
Structural Elucidation and Spectroscopic Analysis
The definitive identification and structural confirmation of 5-phenyl-2-aminobenzothiazole rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
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¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms. For 5-phenyl-2-aminobenzothiazole, the spectrum is expected to show distinct signals for the protons on the benzothiazole core and the appended phenyl ring. The protons on the benzene ring of the benzothiazole moiety (at positions 4, 6, and 7) and the protons of the 5-phenyl substituent will appear in the aromatic region (typically δ 7.0-8.5 ppm). The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR (Carbon NMR): Reveals the different carbon environments within the molecule. The spectrum would show distinct signals for each of the 13 carbon atoms. The carbon atom at the 2-position (C2), bonded to two nitrogen atoms and a sulfur atom, is expected to be significantly downfield (δ > 160 ppm). Aromatic carbons will resonate in the typical range of δ 110-150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key expected IR absorption bands for 5-phenyl-2-aminobenzothiazole include:
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N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
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C=N Stretching: A strong absorption band around 1610-1640 cm⁻¹ characteristic of the imine bond within the thiazole ring.[7]
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C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.[8]
-
Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
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High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₀N₂S.
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Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization methods. Key fragments would likely arise from the loss of small molecules like HCN, providing further structural confirmation.[7]
The logical workflow for the structural elucidation of 5-phenyl-2-aminobenzothiazole is visualized below.
Caption: Workflow for the synthesis and structural elucidation of an organic compound.
Experimental Protocols for Physicochemical Characterization
The determination of physicochemical properties must follow robust, validated protocols to ensure data integrity. The following section outlines standard methodologies applicable to the characterization of 5-phenyl-2-aminobenzothiazole.
Determination of Melting Point
The melting point is determined using a digital melting point apparatus. This choice is based on its high accuracy, reproducibility, and small sample requirement.
Protocol:
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Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.
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Calibration: The apparatus is calibrated using certified standards with known melting points (e.g., caffeine, vanillin).
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
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Heating Ramp: The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (≤ 2 °C) is indicative of high purity.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of equilibrium solubility.
Protocol:
-
System Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed, screw-cap vial.
-
Equilibration: The vial is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Partition Coefficient (LogP)
The shake-flask method is also the classical approach for determining LogP, representing the partitioning of a neutral compound between n-octanol and water.
Protocol:
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the layers.
-
Compound Addition: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the second phase is added, and the mixture is shaken vigorously for several hours to allow the compound to partition between the two immiscible layers until equilibrium is achieved.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Quantification: The concentration of the compound in each layer is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
The experimental workflow for determining these key properties is outlined below.
Caption: Experimental workflow for key physicochemical property determination.
Conclusion and Future Directions
5-Phenyl-2-aminobenzothiazole represents an intriguing molecule within the medicinally significant 2-aminobenzothiazole class. While its specific physicochemical properties are not yet fully characterized in the literature, this guide provides a robust framework for their determination based on established scientific principles and methodologies. The data from parent and isomeric compounds serve as valuable reference points for researchers.
The clear path forward involves the synthesis and purification of an analytical standard of 5-phenyl-2-aminobenzothiazole. This would enable the definitive experimental determination of its melting point, solubility, pKa, and LogP, providing the foundational data required to advance its study in drug discovery and development programs. Such efforts will undoubtedly unlock a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds.
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